REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:9]([O-])([O-])OCC>>[Cl:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH3:9])=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)Cl
|
Name
|
ethyl orthoformate
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70°-80° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50 ml of EtOH
|
Type
|
ADDITION
|
Details
|
After addition of 1.8 g of sodium borohydride
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
after addition of 50 ml of iced water and 5 ml of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (50 ml×3)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The AcOEt was distilled off
|
Type
|
ADDITION
|
Details
|
hexane was added to the crystalline residue
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |